molecular formula C18H18N4O3S B2894939 2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole CAS No. 2034436-92-3

2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2894939
CAS No.: 2034436-92-3
M. Wt: 370.43
InChI Key: ASOBGXDUZRLHOF-UHFFFAOYSA-N
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Description

2-{3-[(3-Methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is a chemical compound with the molecular formula C18H18N4O3S and a molecular weight of 370.43 g/mol. This structured complex features a benzothiazole unit linked via a carbonyl group to a piperidine ring, which is further substituted with a 3-methoxypyrazine moiety . Compounds integrating piperazine and piperidine scaffolds with pyrazine and benzothiazole groups are of significant interest in medicinal chemistry due to their potential as modulators of biologically relevant pathways . Specifically, structurally related molecules have been investigated as inhibitors of targets like autotaxin, an enzyme implicated in cancer progression and other pathophysiological conditions, suggesting a potential research application for this compound in oncology and inflammation studies . Additionally, similar aryl- and heteroaryl-aliphatic piperazinyl derivatives have been explored for the treatment of serotonin-related diseases, indicating potential utility in central nervous system (CNS) disorder research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-24-15-16(20-9-8-19-15)25-12-5-4-10-22(11-12)18(23)17-21-13-6-2-3-7-14(13)26-17/h2-3,6-9,12H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOBGXDUZRLHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced by reacting the benzothiazole derivative with a piperidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Attachment of the Methoxypyrazine Moiety:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxypyrazine moiety can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: Hydrolysis of the compound can be achieved under acidic or basic conditions, leading to the cleavage of the ether bond and formation of the corresponding alcohol and pyrazine derivatives.

Scientific Research Applications

2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole has been studied for various scientific research applications, including:

Comparison with Similar Compounds

Key Structural Differences:

Compound Name Core Structure Substituents/Modifications
Target Compound 1,3-Benzothiazole Piperidine-1-carbonyl linked to 3-methoxypyrazin-2-yloxy group
2-(3-(4-(3-Methoxypyridin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole (5h) 1,3-Benzothiazole Piperazine-propyl linker with 3-methoxypyridine substituent
2-(Methylsulfonyl)-1,3-benzothiazole 1,3-Benzothiazole Methylsulfonyl group at position 2
3-Piperazinyl-1,2-benzisothiazole hydrochloride 1,2-Benzisothiazole Piperazinyl group at position 3

Key Observations :

  • The target compound uniquely combines a methoxypyrazine group with a piperidine-carbonyl linker, distinguishing it from analogs like 5h (piperazine-pyridine) and 6a (piperidine-pyridine) .
  • Unlike 2-(methylsulfonyl)-1,3-benzothiazole , which has a sulfonyl group enhancing electrophilicity and RNA/DNA inhibition , the target compound’s methoxypyrazine may favor interactions with aromatic or hydrophobic binding pockets.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-(Methylsulfonyl)-1,3-benzothiazole 3-Piperazinyl-1,2-benzisothiazole HCl
Molecular Weight ~387.4 g/mol (estimated) 199.25 g/mol 271.79 g/mol
Solubility Likely low (lipophilic groups) Moderate (polar sulfonyl group) High (hydrochloride salt)
Reactivity Stable ether and carbonyl linkages Reactive sulfonyl group Basic piperazinyl group

Key Observations :

  • The target compound’s higher molecular weight and lipophilic substituents may reduce aqueous solubility compared to sulfonamide or salt-containing analogs .
  • The methoxy group on pyrazine could enhance metabolic stability compared to unsubstituted analogs .

Comparative Bioactivity:

Compound Target/Mechanism IC50/EC50 (if available) Reference
Target Compound Not explicitly reported N/A
2-(Methylsulfonyl)-1,3-benzothiazole RNA/DNA synthesis inhibition (anticancer) Not quantified in evidence
Compound 5h Cocaine use disorder targets (e.g., DAT/SERT) Sub-micromolar affinity
Compound 9c α-Glucosidase inhibition (antidiabetic) IC50 = 0.82 ± 0.05 µM

Key Observations :

  • The benzothiazole-triazole hybrids (e.g., 9c ) demonstrate high α-glucosidase inhibition, implying that similar derivatives of the target compound could be optimized for metabolic disorder applications .

Docking and Computational Studies

  • highlights docking studies for compound 9c with α-glucosidase, showing binding interactions in the active site .
  • The target compound’s methoxypyrazine group may engage in π-π stacking or hydrogen bonding, analogous to the triazole moiety in 9c .
  • The Lamarckian genetic algorithm () is a validated method for predicting ligand-receptor interactions, which could be applied to model the target compound’s binding .

Biological Activity

The compound 2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic molecule that has garnered attention due to its potential biological activities. This paper explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of the compound is C18H22N4O4C_{18}H_{22}N_{4}O_{4}, with a molecular weight of approximately 342.36 g/mol. The structure comprises a benzothiazole core linked to a piperidine ring through a methoxypyrazine moiety.

Synthesis Pathway

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Benzothiazole Core : This may involve cyclization reactions using appropriate precursors.
  • Attachment of the Piperidine Moiety : The piperidine ring is constructed through nucleophilic substitution reactions.
  • Incorporation of Methoxypyrazine : This step often requires specific reagents to ensure proper linkage and functionalization.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

Studies have demonstrated that benzothiazole derivatives possess significant anticancer properties. For instance:

  • PMX610 , a related compound, showed potent anti-tumor effects against human cancer cell lines, particularly non-small cell lung cancer and breast cancer cell lines .
  • The structure-activity relationship (SAR) indicates that modifications on the benzothiazole nucleus enhance anticancer activity .

Antimicrobial Properties

Compounds containing pyrazine and piperidine functionalities have been reported to exhibit antimicrobial activities. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:

  • The compound may interact with specific enzymes or receptors involved in cell signaling pathways.
  • It could modulate kinase activity or affect G protein-coupled receptors (GPCRs), leading to altered cellular responses.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Antitumor Activity Study :
    • A series of pyrazole derivatives demonstrated significant cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted the potential for synergistic effects when combined with established chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation :
    • Research on related pyrazole derivatives showed promising antibacterial activity by compromising cell membrane integrity, leading to cell lysis .

Comparative Analysis

CompoundStructureBiological ActivityMechanism
This compoundBenzothiazole + Piperidine + MethoxypyrazineAnticancer, AntimicrobialEnzyme inhibition, Cell membrane disruption
PMX610Benzothiazole derivativeAntitumorModulation of signaling pathways
Pyrazole derivativesPyrazole coreAntitumor, AntibacterialCell lysis via membrane disruption

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Provides atomic-level resolution of the molecular structure .
  • NMR Spectroscopy : 2D NMR (e.g., NOESY) confirms spatial proximity of protons, especially around the piperidine and methoxypyrazine moieties .

What methodologies are recommended for assessing the compound’s enzyme inhibitory activity?

Q. Basic Research Focus

  • In Vitro Kinase Assays : Measure inhibition of cancer-associated kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Enzyme Kinetic Studies : Determine IC50 values under varying substrate concentrations to assess competitive/non-competitive inhibition .

How do structural modifications at the benzothiazole 6-position influence bioactivity?

Q. Advanced Research Focus

  • SAR Strategy : Introduce electron-withdrawing groups (e.g., -F, -NO2) to enhance binding affinity with hydrophobic kinase pockets. Evidence shows fluorine substitution at this position increases potency by 2–3 fold .
  • Computational Docking : Use AutoDock Vina to predict interactions with target proteins before synthesis .

What computational tools are effective for predicting binding interactions with cancer-related proteins?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to evaluate stability of the methoxypyrazine-piperidine motif in ATP-binding pockets .
  • Pharmacophore Modeling : Identify critical hydrogen-bonding features (e.g., pyrazine oxygen) using Schrödinger’s Phase .

How can contradictory results in enzyme activation/inhibition assays be resolved?

Q. Advanced Research Focus

  • Assay Replication : Repeat experiments under standardized conditions (pH 7.4, 37°C) to minimize variability .
  • Post-Translational Analysis : Use Western blotting to confirm target protein expression levels in cell lysates .

What purification techniques ensure high yield and purity of the final compound?

Q. Basic Research Focus

  • Column Chromatography : Employ gradient elution (hexane/ethyl acetate) to separate byproducts .
  • Recrystallization : Use ethanol/water mixtures for final purification, achieving >95% purity (HPLC-PDA validation) .

What experimental approaches elucidate the compound’s mechanism of action in cancer models?

Q. Advanced Research Focus

  • siRNA Knockdown : Silence candidate kinases in cell lines to confirm target specificity .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) quantifies cell death induction in treated vs. control groups .

How can analogs be designed to improve metabolic stability without compromising activity?

Q. Advanced Research Focus

  • Isosteric Replacement : Substitute the methoxy group with a trifluoromethoxy group to reduce CYP450-mediated oxidation .
  • Prodrug Strategies : Introduce ester linkages at the piperidine carbonyl for controlled release .

What protocols ensure compound stability during long-term storage?

Q. Basic Research Focus

  • Storage Conditions : Lyophilized form at -80°C under argon atmosphere prevents hydrolysis of the benzothiazole-carbonyl bond .
  • Stability Monitoring : Regular HPLC-MS checks (every 6 months) to detect degradation products .

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